
Dichlorvos-d6
Vue d'ensemble
Description
Dichlorvos-d6, également connu sous le nom d'acide phosphorique, 2,2-dichloroéthényl di(méthyl-d3) ester, est une forme deutérée du dichlorvos. Il est principalement utilisé comme étalon interne pour la quantification du dichlorvos dans diverses applications analytiques. Le dichlorvos lui-même est un insecticide organophosphoré largement utilisé pour lutter contre les nuisibles domestiques, dans la santé publique et pour protéger les produits stockés contre les insectes .
Applications De Recherche Scientifique
Le Dichlorvos-d6 est largement utilisé en recherche scientifique, en particulier dans les domaines suivants :
Toxicologie environnementale : Utilisé pour étudier le devenir et le transport du dichlorvos dans l'environnement, ainsi que son impact sur divers écosystèmes.
Pharmacocinétique : Employé dans des études pour comprendre le métabolisme et la distribution du dichlorvos dans les systèmes biologiques.
Analyse des résidus de pesticides : Utilisé pour la détection et la quantification des résidus de pesticides dans les aliments et les échantillons environnementaux.
5. Mécanisme d'action
Le this compound, comme le dichlorvos, inhibe l'acétylcholinestérase, une enzyme associée au système nerveux des insectes. Cette inhibition entraîne l'accumulation d'acétylcholine, provoquant une transmission continue des impulsions nerveuses, une paralysie et finalement la mort de l'insecte. Chez les animaux supérieurs, le dichlorvos peut également affecter d'autres cibles moléculaires et voies, ce qui peut entraîner une neurotoxicité et d'autres effets indésirables .
Composés similaires :
Dichlorvos : La forme non deutérée, largement utilisée comme insecticide.
Malathion : Un autre insecticide organophosphoré ayant un mécanisme d'action similaire.
Parathion : Un insecticide organophosphoré plus toxique ayant des applications similaires.
Unicité du this compound : Le this compound est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour les applications analytiques. L'incorporation d'atomes de deutérium confère des propriétés spectroscopiques de masse distinctes, permettant une quantification précise du dichlorvos dans des matrices complexes .
Mécanisme D'action
Target of Action
Dichlorvos-d6, also known as DDVP-d6, is an organophosphate insecticide . Its primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are associated with the nervous systems of insects and higher animals . They play a crucial role in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine .
Mode of Action
This compound inhibits the activity of AChE and BChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the neuromuscular synapses . As a result, the neurons remain in constant activity and excitation, leading to the paralysis and death of the affected organisms .
Biochemical Pathways
Exposure to this compound can result in large-scale disruption of energy metabolism . The abundance of transcripts for proteins involved in glucose metabolism is profoundly affected, suggesting that carbon flux might be diverted toward the pentose phosphate pathway to compensate for an elevated demand for energy and reducing equivalents for detoxification . Many transcripts for molecules involved in β-oxidation and fatty acid synthesis are down-regulated .
Pharmacokinetics
The absorption of topically administered this compound through the skin depends on the animal species, the administered dose, and the extension of the treated body surface . Due to its volatility, this compound is more easily absorbed through the skin or after inhalation than most other organophosphates .
Result of Action
The molecular and cellular effects of this compound action include changes in the expression of a large number of genes involved in energy metabolism and responses to oxidative stress . These changes argue that an appreciable part of the effect of this compound is on energy metabolism and is regulated at the message level . It also increases the incidence of benign and malignant neoplasms in male rats .
Safety and Hazards
Orientations Futures
Dichlorvos is frequently detected in surface waters all around the world . The environmental quality concentrations (EQC) for dichlorvos in surface waters adopted by different countries show a wide variability . The study suggested that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods .
Analyse Biochimique
Biochemical Properties
Dichlorvos-d6 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves the binding of this compound to the active site of these enzymes, preventing the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can disrupt nerve signals .
Cellular Effects
Exposure to this compound can result in significant cellular effects. It influences cell function by disrupting normal biochemical processes . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt energy metabolism in the liver cells of zebrafish, leading to changes in glucose metabolism and β-oxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of nerve signals .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods . Moreover, the stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can have toxic or adverse effects . For instance, the lethal concentration (LC50) of dichlorvos, which this compound is used to quantify, has been determined in various animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, the liver is a primary site of this compound metabolism, where it is converted to desmethyl-dichlorvos, dimethyl phosphate, and dichloroacetaldehyde by glutathione-dependent and aryl esterase pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Dichlorvos-d6 implique la deutération du dichlorvos. Le processus commence généralement par la préparation de groupes méthyles deutérés, qui sont ensuite introduits dans la molécule de dichlorvos. Les conditions de réaction impliquent souvent l'utilisation de réactifs et de solvants deutérés pour garantir l'incorporation d'atomes de deutérium dans le produit final .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour obtenir une pureté et un rendement élevés. Le produit final est généralement formulé sous forme de solution dans du méthanol pour faciliter son utilisation dans les applications analytiques .
Analyse Des Réactions Chimiques
Types de réactions : Le Dichlorvos-d6, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :
Hydrolyse : En présence d'eau, le this compound peut s'hydrolyser pour former de l'acide dichloroacétique et du phosphate de diméthyle.
Oxydation : Le this compound peut être oxydé pour former de l'acide dichloroacétique et d'autres produits d'oxydation.
Substitution : Les atomes de chlore dans le this compound peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Hydrolyse : Elle se produit généralement en solutions aqueuses, souvent accélérée par des conditions acides ou basiques.
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : Les nucléophiles tels que les ions hydroxyde ou les amines peuvent faciliter les réactions de substitution.
Principaux produits formés :
Hydrolyse : Acide dichloroacétique et phosphate de diméthyle.
Oxydation : Acide dichloroacétique et autres produits d'oxydation.
Substitution : Les produits dépendent du nucléophile utilisé, mais impliquent généralement le remplacement des atomes de chlore.
Comparaison Avec Des Composés Similaires
Dichlorvos: The non-deuterated form, widely used as an insecticide.
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate insecticide with similar applications.
Uniqueness of Dichlorvos-d6: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of dichlorvos in complex matrices .
Propriétés
IUPAC Name |
2,2-dichloroethenyl bis(trideuteriomethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRKCOSUFCWJD-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661917 | |
| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-53-8 | |
| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


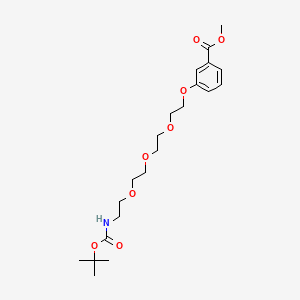
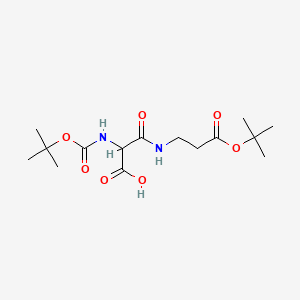
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
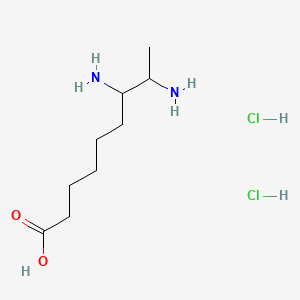
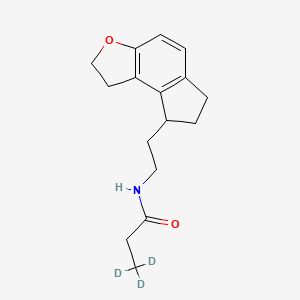
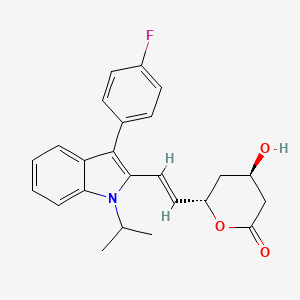
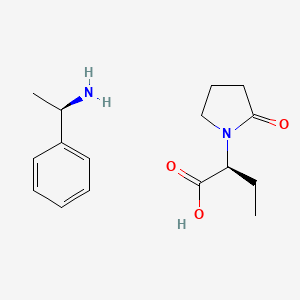
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
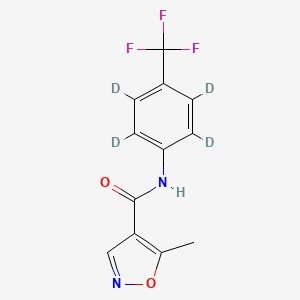
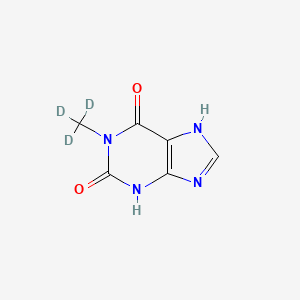


![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

